1-(2-(2-(Phenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide
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Description
1-(2-(2-(Phenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H20N4O4S2 and its molecular weight is 408.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound 1-(2-(2-(Phenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide is a thiazole derivative . Thiazoles are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Mode of Action
The mode of action of thiazole derivatives is often characterized by their interaction with specific targets, leading to changes in cellular processes
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific targets
Result of Action
The result of the compound’s action at the molecular and cellular level would depend on its specific targets and mode of action
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness
Properties
IUPAC Name |
1-[2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S2/c18-16(23)12-6-8-21(9-7-12)15(22)10-13-11-26-17(19-13)20-27(24,25)14-4-2-1-3-5-14/h1-5,11-12H,6-10H2,(H2,18,23)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFLAKQLIBNVSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.